molecular formula C31H32N6O9S2 B2769932 2,4-diethyl 5-(2-{[4-(4-ethoxyphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 393848-76-5

2,4-diethyl 5-(2-{[4-(4-ethoxyphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2769932
CAS No.: 393848-76-5
M. Wt: 696.75
InChI Key: KGYNMXNUFWBRQE-UHFFFAOYSA-N
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Description

2,4-diethyl 5-(2-{[4-(4-ethoxyphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound. It is characterized by its complex structure, which includes a triazole ring, a thiophene ring, and various functional groups such as ethoxy, nitro, and carboxylate groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethyl 5-(2-{[4-(4-ethoxyphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Thiophene Ring: This step may involve the use of thiophene derivatives and coupling reactions.

    Functional Group Modifications: Various functional groups such as ethoxy, nitro, and carboxylate groups are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug development and testing.

    Biochemical Studies: It could be used in studies involving enzyme interactions or metabolic pathways.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent due to its complex structure and functional groups.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2,4-diethyl 5-(2-{[4-(4-ethoxyphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Binding: Interaction with cellular receptors to modulate biological pathways.

    Signal Transduction: Affecting signal transduction pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 5-[[2-[[4-(4-methoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
  • Diethyl 5-[[2-[[4-(4-ethoxyphenyl)-5-[[(4-aminobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate

Uniqueness

The uniqueness of 2,4-diethyl 5-(2-{[4-(4-ethoxyphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

diethyl 5-[[2-[[4-(4-ethoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N6O9S2/c1-5-44-22-14-12-20(13-15-22)36-23(16-32-27(39)19-8-10-21(11-9-19)37(42)43)34-35-31(36)47-17-24(38)33-28-25(29(40)45-6-2)18(4)26(48-28)30(41)46-7-3/h8-15H,5-7,16-17H2,1-4H3,(H,32,39)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYNMXNUFWBRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C(=C(S3)C(=O)OCC)C)C(=O)OCC)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N6O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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